6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
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Overview
Description
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine with methoxy-substituted reagents. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and tuberculosis.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure with a bromine and methyl group substitution.
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid: Similar structure with a methoxy group substitution.
Uniqueness
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H6ClN3O3 |
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Molecular Weight |
227.60 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c1-15-5-2-6(9)11-12-3-4(8(13)14)10-7(5)12/h2-3H,1H3,(H,13,14) |
InChI Key |
SOMGTKPPMSPTBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN2C1=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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